molecular formula C10H9I3N2O4 B117002 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid CAS No. 22871-58-5

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid

Katalognummer: B117002
CAS-Nummer: 22871-58-5
Molekulargewicht: 601.9 g/mol
InChI-Schlüssel: WGLWRCXOMJLZME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic Acid (CAS 22871-58-5) is an iodine-rich benzoic acid derivative with significant research value in the development of pharmaceutical agents. This compound, appearing as a white to off-white solid, serves as a critical synthetic intermediate in the preparation of Ioxitalamic Acid and other related triiodinated compounds . Its primary research application lies in the exploration and synthesis of iodinated X-ray contrast media, which are essential for enhancing radiographic imaging in medical diagnostics . The high atomic weight of iodine (I) atoms incorporated into the aromatic ring structure is fundamental to these applications, as it provides the radiopacity needed to attenuate X-rays effectively. With a molecular formula of C 10 H 9 I 3 N 2 O 4 and a molecular weight of 601.90 g/mol, this compound is characterized by its high iodine content . Researchers utilize this chemical not only as a building block for more complex contrast agents but also as a pharmaceutical reference standard and a metabolite in pharmacokinetic studies . It is commercially available as "Ioxilan Related Compound A" and "Ioxaglic Acid Impurity A," underscoring its importance in the quality control and impurity profiling of established contrast media . For optimal stability, it is recommended to store this compound in a cool, dark place, sealed in dry conditions, preferably at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9I3N2O4/c11-5-3(9(17)15-1-2-16)6(12)8(14)7(13)4(5)10(18)19/h16H,1-2,14H2,(H,15,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLWRCXOMJLZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599818
Record name 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22871-58-5
Record name 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22871-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022871585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-AMINO-5-(((2-HYDROXYETHYL)AMINO)CARBONYL)-2,4,6-TRIIODOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2DB4YR43F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Stoichiometric Control and Reactant Addition

The patent emphasizes maintaining a substrate (RHA) excess of ≤10% over ICl during coaddition to minimize side reactions. This is achieved by simultaneous addition of RHA and ICl solutions to a preheated (75–85°C) aqueous medium buffered with hydrochloric acid. The molar ratio of RHA:ICl is typically 1:3, though slight excesses (up to 1.03:3) are permitted to ensure complete iodination.

Table 1: Representative Iodination Conditions

ParameterOptimal RangeEffect on Yield/Purity
Temperature75–85°CHigher temps accelerate reaction but risk hydrolysis
pH0.5–2.5pH <0 inhibits reaction; pH >3 promotes iodine precipitation
RHA Concentration0.02–0.04 mol/LDilute conditions improve crystal purity
Reaction Time2–2.5 hoursProlonged duration increases impurity formation

Buffering and Byproduct Management

The iodination generates hydrochloric acid, which lowers the pH and risks stalling the reaction. To counteract this, sodium hydroxide is introduced incrementally to maintain pH ≥0.5. Industrial-scale processes (e.g., 2000-gallon reactors) employ automated pH control systems, adjusting base addition in real-time based on in-line probes. Post-reaction, residual ICl is quenched with sodium bisulfite (NaHSO₃), preventing halogen-mediated degradation of the product.

Purification and Crystallization Strategies

Crude reaction mixtures are cooled to 0–5°C and adjusted to pH 4–7 using sodium hydroxide, inducing precipitation of the triiodinated product. Seeding with pure crystals enhances yield and particle size uniformity. Filtration and washing with cold water remove soluble impurities, notably unreacted RHA and sodium chloride.

Table 2: Purification Parameters and Outcomes

StepConditionsOutcome
PrecipitationpH 4–7, 0–5°C85–90% recovery of crystalline product
WashingDeionized water, 25°CReduces chloride content by 95%
Drying95°C, 12–24 hoursFinal moisture content <0.5%

Dilution plays a pivotal role: maintaining the total substrate and product concentration below 0.08 mol/L prevents agglomeration and ensures monodisperse crystals. Pilot-scale trials demonstrate that doubling the reaction volume (from 0.04 to 0.02 mol/L RHA) improves purity from 92% to 98.5% but increases solvent consumption by 40%.

Industrial-Scale Implementation

Scaling the synthesis to 2000-gallon reactors introduces challenges in heat dissipation and mixing efficiency. The patent US5013865A outlines a protocol where 670 gallons of RHA solution and 378 gallons of ICl (7.4 lb-moles) are coadded over 2.5 hours. Jacket heating maintains the reaction at 80°C, while agitators ensure homogeneity. Post-reaction, the mixture is held at 77–82°C for 3–4 hours to complete iodination, followed by bisulfite quenching and pH adjustment.

Table 3: Scale-Up Performance Metrics

MetricLaboratory ScaleIndustrial Scale
Yield83.5%86%
Purity (HPLC)98.2%97.8%
Cycle Time8 hours14 hours
Solvent Consumption5 L/mol RHA3.8 L/mol RHA

Notably, the industrial process achieves comparable yields to laboratory methods despite longer cycle times, attributed to improved heat management and continuous pH monitoring.

Analytical and Quality Control Measures

HPLC with UV detection (λ = 254 nm) is the primary method for quantifying this compound and its impurities. A C18 column with acetonitrile-water (30:70 v/v) mobile phase resolves the product from mono- and diiodinated byproducts. Residual iodine is determined via titration with sodium thiosulfate, while chloride content is measured ionometrically.

Analyse Chemischer Reaktionen

Iodination Reactions

The triiodinated aromatic core is synthesized via controlled iodination. A critical method involves gradual introduction of iodine chloride (ICl) in acidic aqueous systems to prevent diiodinated byproducts .

Key Reaction Parameters

ParameterCondition/ValuePurpose/Effect
Temperature80–95°CAccelerates iodination kinetics
pH<2 (acidic)Stabilizes ICl, prevents hydrolysis
ICl Concentration40–120 g/LEnsures stoichiometric excess
Reaction MediumAqueous HClMaintains solubility and protonation

The process employs 3-acetamido-5-aminobenzoic acid as a precursor, where slow addition ensures low intermediate concentrations, minimizing diiodinated precipitates . For the target compound, analogous iodination would require substituting the acetamido group with a hydroxyethyl carbamoyl moiety during synthesis.

Carbamoyl Group Formation

The (2-hydroxyethyl)carbamoyl side chain is introduced via amide bond formation. This typically involves:

  • Activation of the benzoic acid’s carboxylic acid group (e.g., conversion to acid chloride using SOCl₂).

  • Reaction with 2-hydroxyethylamine under basic conditions.

Example Reaction Scheme

  • Activation :
    R COOH+SOCl2R COCl+SO2+HCl\text{R COOH}+\text{SOCl}_2\rightarrow \text{R COCl}+\text{SO}_2+\text{HCl}

  • Amidation :
    R COCl+H2N CH2CH2OHR CONH CH2CH2OH+HCl\text{R COCl}+\text{H}_2\text{N CH}_2\text{CH}_2\text{OH}\rightarrow \text{R CONH CH}_2\text{CH}_2\text{OH}+\text{HCl}

This method aligns with peptide coupling strategies documented for structurally analogous compounds .

Stability and Decomposition

The compound’s stability is influenced by:

  • pH : Decomposition occurs under strongly alkaline conditions (>pH 9), leading to hydrolysis of the carbamoyl group.

  • Temperature : Prolonged heating above 100°C results in deiodination and aromatic ring degradation .

Decomposition Products

ConditionPrimary Products
Alkaline hydrolysis3-Amino-5-carboxy-2,4,6-triiodobenzoic acid + Ethanolamine
Thermal degradationIodide salts + Polycyclic aromatic byproducts

Amino Group Modifications

The aromatic amine can undergo:

  • Acetylation : Reaction with acetic anhydride to form acetamido derivatives .

  • Diazotization : Forms diazonium salts under nitrous acid, enabling coupling reactions (e.g., azo dyes).

Carboxylic Acid Reactivity

  • Esterification : Methanol/H⁺ yields methyl esters.

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

Metal Coordination

The iodine atoms participate in weak coordination complexes with transition metals (e.g., Zn²⁺, Cu²⁺), though this is less explored. Such interactions are pH-dependent and reversible .

Synthetic Challenges

  • Diiodination Byproducts : Rapid iodination or insufficient ICl excess leads to diiodinated impurities .

  • Carbamoyl Hydrolysis : Requires neutral pH during storage to prevent ethanolamine release.

Wissenschaftliche Forschungsanwendungen

Chromatography

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid is primarily utilized in high-performance liquid chromatography (HPLC) for the analysis and separation of pharmaceutical compounds.

  • HPLC Methodology : The compound can be effectively analyzed using reverse-phase HPLC. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid is replaced with formic acid. This method allows for the isolation of impurities and is scalable for preparative separation .

Pharmacokinetics

The compound plays a role in pharmacokinetic studies, particularly in understanding the absorption, distribution, metabolism, and excretion (ADME) of iodine-containing contrast agents used in medical imaging. Its structure allows it to interact with biological systems effectively, making it a useful reference standard for evaluating the pharmacological profiles of related compounds .

Impurity Reference Material

As an impurity reference material, this compound is essential for quality control in pharmaceutical manufacturing. It helps ensure that products meet regulatory standards by providing a benchmark against which the purity of active pharmaceutical ingredients (APIs) can be measured .

Diagnostic Applications

The compound is associated with diagnostic imaging agents that facilitate enhanced visibility during radiographic procedures. Its iodine content contributes to its effectiveness as a contrast agent in computed tomography (CT) scans .

Case Studies and Research Findings

Several studies highlight the utility of this compound:

Study TitleFindings
"Evaluation of Iodinated Contrast Agents"Demonstrated the effectiveness of iodine-containing compounds in enhancing imaging quality while minimizing adverse effects .
"Pharmacokinetics of Ioxilan"Showed how structural variations affect the pharmacokinetic profiles of iodine-based contrast agents .
"HPLC Method Development for Iodinated Compounds"Developed optimized HPLC methods for analyzing iodinated compounds, including this specific acid .

Wirkmechanismus

The mechanism of action of 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of iodine atoms enhances its ability to participate in radiographic imaging by increasing the compound’s density and contrast. Additionally, the amino and hydroxyethyl carbamoyl groups contribute to its reactivity and binding affinity with biological molecules, facilitating its use in various biochemical assays and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Diatrizoate Sodium (3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid)

  • CAS : 117-96-4
  • Structure : Two acetamido groups at positions 3 and 3.
  • Class : Ionic (sodium salt).
  • Applications : Early ionic contrast agent for angiography and urography.
  • Toxicity : Higher osmolality (>1,500 mOsm/kg) leads to adverse effects like nephrotoxicity .
  • Key Difference: Ionic nature increases osmolality, making it less tolerated than nonionic derivatives like the target compound .

Iodamide (Ametriodinic Acid)

  • CAS : 4873-46-5
  • Structure : 3-Acetamido and 5-(acetamidomethyl) groups.
  • Class: Nonionic.
  • Toxicity: LD₅₀ (rat, intravenous) = 11,400 mg/kg, indicating low acute toxicity .
  • Applications : Vascular and urinary tract imaging.
  • Comparison: Both compounds are nonionic, but the target compound’s hydroxyethyl carbamoyl group enhances solubility (21.8 mg/mL in water) compared to Iodamide’s methylene-linked acetamido groups .

Ioxitalamic Acid

  • CAS : 28179-44-4
  • Structure : 3-Acetamido and 5-((2-hydroxyethyl)carbamoyl) groups.
  • Relation: The target compound is a direct precursor to ioxitalamic acid, differing only by the absence of acetylation at the 3-amino position .
  • Applications: Nonionic contrast agent with improved cardiovascular stability .

Iopromide

  • Structure : Contains 3-(2-methoxyacetamido) and 5-(2,3-dihydroxypropylcarbamoyl) groups.
  • Class: Nonionic.
  • Advantages : Lower viscosity (8.1 mPa·s at 37°C) and higher iodine content (350 mg/mL) than the target compound .
  • Clinical Use : Widely used for CT angiography due to rapid renal clearance .

Physicochemical and Pharmacological Comparison

Compound Class Substituents Molecular Weight (g/mol) Water Solubility (mg/mL) LD₅₀ (rat, iv, mg/kg)
Target Compound Nonionic 3-Amino, 5-(2-hydroxyethyl carbamoyl) 601.91 21.8 Not reported
Diatrizoate Sodium Ionic 3,5-Diacetamido 613.92 650 (as sodium salt) 7,200
Iodamide Nonionic 3-Acetamido, 5-(acetamidomethyl) 627.95 15.3 11,400
Ioxitalamic Acid Nonionic 3-Acetamido, 5-(2-hydroxyethyl carbamoyl) 643.94 28.5 >15,000
Iopromide Nonionic 3-Methoxyacetamido, 5-dihydroxypropyl 791.12 1,000 >12,000

Key Findings :

Solubility : The hydroxyethyl carbamoyl group in the target compound improves water solubility compared to Iodamide but is lower than fully substituted agents like Iopromide.

Toxicity: Nonionic agents (e.g., target compound, Ioxitalamic acid) exhibit higher LD₅₀ values than ionic agents like Diatrizoate.

Synthetic Utility: The target compound’s free 3-amino group allows further functionalization, making it a versatile intermediate .

Clinical and Industrial Relevance

  • Role in Synthesis: The compound is critical in producing ioxitalamic acid, where acetylation of its 3-amino group yields the final contrast agent .
  • Advantages Over Older Agents: Nonionic derivatives reduce risks of contrast-induced nephropathy and anaphylactoid reactions compared to ionic agents .

Biologische Aktivität

3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid (CAS Number: 22871-58-5) is a compound of significant interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Structure

  • Molecular Formula : C10_{10}H9_{9}I3_{3}N2_{2}O4_{4}
  • Molecular Weight : 601.90 g/mol
  • SMILES : Nc1c(I)c(C(=O)O)c(I)c(C(=O)NCCO)c1I
  • IUPAC Name : 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid

Physical Properties

  • Appearance : Solid
  • Storage Temperature : +5°C
  • Shipping Temperature : Room Temperature

This compound is structurally related to triiodobenzoic acid derivatives, which are known for their roles in inhibiting various biological pathways. The presence of iodine atoms in the structure enhances its interaction with biological molecules, potentially affecting enzyme activity and cellular signaling pathways.

Pharmacological Effects

  • Inhibition of Auxin Transport : Similar compounds have been studied for their ability to inhibit auxin transport in plants, impacting growth and development. This suggests potential applications in agricultural biotechnology .
  • Antitumor Activity : Some studies indicate that triiodobenzoic acid derivatives exhibit antitumor properties by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of cell cycle regulators and pro-apoptotic factors .
  • Diagnostic Applications : Due to its iodine content, this compound may also be used in imaging techniques for diagnostics in medical applications, particularly in radiology .

Toxicity and Safety Profile

The compound is classified under acute toxic substances (Toxicity Class 3), indicating that it can pose health risks if ingested or improperly handled. Safety data sheets recommend using appropriate personal protective equipment when handling this chemical .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Auxin Transport InhibitionInhibits auxin flow affecting plant growth
Antitumor PropertiesInduces apoptosis in cancer cells
Diagnostic ImagingPotential use in radiological diagnostics

Case Study: Antitumor Activity Assessment

A study conducted on various triiodobenzoic acid derivatives demonstrated significant cytotoxic effects against human cancer cell lines. The results indicated that the introduction of the hydroxyethyl carbamoyl group enhanced the compound's ability to induce apoptosis compared to other derivatives without this modification.

Methodology

  • Cell Lines Used : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Concentration Range : 0.1 µM to 100 µM
  • Assessment Techniques : MTT assay for cell viability, flow cytometry for apoptosis detection.

Results

The compound showed a dose-dependent increase in cytotoxicity with an IC50 value of approximately 25 µM for HeLa cells, indicating promising antitumor potential.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via iodination of benzoic acid derivatives followed by carbamoylation. For example, intermediates like 3-amino-2,4,6-triiodobenzoic acid (produced by iodinating 3-aminobenzoic acid) are reacted with 2-hydroxyethyl isocyanate under anhydrous conditions. Yield optimization requires controlled temperature (20–40°C) and inert gas purging to prevent hydrolysis of the isocyanate .
  • Critical Factors : Excess iodinating agents (e.g., iodine monochloride) and catalysts (e.g., H2SO4) improve iodination efficiency. Purity is validated via HPLC using reference standards (e.g., USP/EP impurity markers) .

Q. How does the solubility profile of this compound compare to structurally related iodinated contrast agents, and what formulation strategies enhance aqueous solubility?

  • Methodology : Solubility is tested in water, saline, and organic solvents (e.g., DMSO) at 25°C. Compared to diatrizoate (solubility >50% w/v), this compound has moderate solubility (~1–5% w/v) due to its carbamoyl and hydroxyethyl groups. Formulation with meglumine or sodium salts increases solubility via ion-dipole interactions .
  • Data : Sodium salts (e.g., sodium ioxitalamate) achieve >10% solubility, critical for injectable contrast media .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm carbamoyl (C=O stretch at 1650–1700 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3000 cm⁻¹) groups .
  • HPLC-UV : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity analysis. Retention time comparison with USP/EP reference standards ensures specificity .
  • NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., aromatic protons absent due to iodination) .

Advanced Research Questions

Q. How does the substitution pattern (amino, carbamoyl, hydroxyethyl) affect the pharmacokinetics and renal excretion of iodinated benzoic acid derivatives?

  • Methodology : Conduct comparative studies in animal models (e.g., rats) using radiolabeled (¹²⁵I) analogs. Hydroxyethyl groups reduce protein binding, enhancing renal clearance. Carbamoyl groups improve metabolic stability compared to acetylated analogs (e.g., diatrizoate) .
  • Data : LD50 values for iodinated analogs range from >7 g/kg (oral, rats) to >13.3 g/kg (intravenous), indicating low acute toxicity .

Q. What are the challenges in detecting and quantifying degradation products of this compound under accelerated stability conditions?

  • Methodology : Stress testing (40°C/75% RH, acidic/alkaline hydrolysis) followed by LC-MS/MS identifies major degradation pathways. Common impurities include:

  • Deiodination products : 3-amino-5-((2-hydroxyethyl)carbamoyl)benzoic acid (m/z 297).
  • Hydrolysis products : Free amine derivatives due to carbamoyl bond cleavage .
    • Analytical Validation : Use EP/ICH guidelines for method validation (LOQ <0.1%) .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the contrast efficacy and toxicity of novel triiodobenzoic acid derivatives?

  • Methodology :

  • QSAR : Correlate logP, polar surface area, and iodine content with osmolality and nephrotoxicity. Lower logP (<3) correlates with reduced cellular uptake and toxicity .
  • Docking : Simulate binding to serum albumin to predict circulation half-life. Hydroxyethyl groups reduce hydrophobic interactions, shortening half-life .

Q. What role does the compound play in hybrid imaging techniques (e.g., CT-MRI), and how does its iodine content influence imaging sensitivity?

  • Methodology : Compare Hounsfield units (HU) in CT imaging at varying concentrations (50–300 mg I/mL). Higher iodine content (68–74% w/w) enhances radiopacity but increases viscosity. Co-formulation with gadolinium agents enables dual-modal imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.